Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride
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Overview
Description
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride is a complex organic compound with the molecular formula C₉H₁₅NO·HCl It is characterized by a unique spirocyclic structure, which includes a cyclobutane ring fused to a furo[3,4-b]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the formation of the furo[3,4-b]pyrrole moiety. The final step involves the introduction of the hydrochloride group to form the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the final product. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.
Chemical Reactions Analysis
Types of Reactions
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound
Scientific Research Applications
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its effects on various biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole]: The parent compound without the hydrochloride group.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with similar structural features and diverse biological activities.
Uniqueness
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-9(3-1)6-10-8-5-11-4-7(8)9;/h7-8,10H,1-6H2;1H |
InChI Key |
SHUUIKURHRKIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3C2COC3.Cl |
Origin of Product |
United States |
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